Cas no 883500-73-0 (5-Bromo-7-fluoro-1H-indole)
5-Bromo-7-fluoro-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-7-fluoro-1H-indole
- 5-Bromo-7-fluoroindole
- 1H-INDOLE,5-BROMO-7-FLUORO
- TZRRRWOVYVGRSL-UHFFFAOYSA-N
- PC6967
- BBL101489
- STL555285
- TRA0025328
- PB10286
- FCH1366728
- AS06862
- SY011170
- AX8183263
- AB0036230
- BB 0261256
- Y3267
- 5-Bromo-7-fluoro-1H-indole (ACI)
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- MDL: MFCD04037876
- Inchi: 1S/C8H5BrFN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H
- InChI Key: TZRRRWOVYVGRSL-UHFFFAOYSA-N
- SMILES: FC1C2=C(C=CN2)C=C(Br)C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Topological Polar Surface Area: 15.8
Experimental Properties
- Melting Point: 28-32 °C
- Boiling Point: 315.1℃ at 760 mmHg
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C
5-Bromo-7-fluoro-1H-indole Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H315-H318-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-37/38-41
- Safety Instruction: 26-36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
5-Bromo-7-fluoro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199000605-250mg |
5-Bromo-7-fluoro-1H-indole |
883500-73-0 | 97% | 250mg |
$693.60 | 2023-08-31 | |
| Alichem | A199000605-500mg |
5-Bromo-7-fluoro-1H-indole |
883500-73-0 | 97% | 500mg |
$1038.80 | 2023-08-31 | |
| Alichem | A199000605-1g |
5-Bromo-7-fluoro-1H-indole |
883500-73-0 | 97% | 1g |
$1600.75 | 2023-08-31 | |
| TRC | B804270-10mg |
5-Bromo-7-fluoro-1H-indole |
883500-73-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B804270-50mg |
5-Bromo-7-fluoro-1H-indole |
883500-73-0 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B804270-100mg |
5-Bromo-7-fluoro-1H-indole |
883500-73-0 | 100mg |
$ 115.00 | 2022-06-06 | ||
| Chemenu | CM124233-1g |
5-bromo-7-fluoro-1H-indole |
883500-73-0 | 95%+ | 1g |
$299 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0653-1g |
5-Bromo-7-fluoro-1H-indole |
883500-73-0 | 96% | 1g |
1509.52CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0653-5g |
5-Bromo-7-fluoro-1H-indole |
883500-73-0 | 96% | 5g |
5071.29CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0653-25g |
5-Bromo-7-fluoro-1H-indole |
883500-73-0 | 96% | 25g |
16943.89CNY | 2021-05-08 |
5-Bromo-7-fluoro-1H-indole Production Method
Production Method 1
1.2 Solvents: Water ; cooled
2.1 Solvents: Tetrahydrofuran ; 30 min, -40 °C; 1 h, -40 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Production Method 2
1.2 Reagents: Ammonium chloride Solvents: Water
Production Method 3
2.1 Reagents: Trifluoroacetic acid , Hydrogen peroxide Solvents: Water ; 30 min, 25 °C; 1 h, reflux
2.2 Solvents: Water ; cooled
3.1 Solvents: Tetrahydrofuran ; 30 min, -40 °C; 1 h, -40 °C
3.2 Reagents: Ammonium chloride Solvents: Water
5-Bromo-7-fluoro-1H-indole Raw materials
5-Bromo-7-fluoro-1H-indole Preparation Products
5-Bromo-7-fluoro-1H-indole Suppliers
5-Bromo-7-fluoro-1H-indole Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 5-Bromo-7-fluoro-1H-indole
5-Bromo-7-fluoro-1H-indole (CAS No. 883500-73-0): An Overview of Its Structure, Properties, and Applications in Modern Research
5-Bromo-7-fluoro-1H-indole (CAS No. 883500-73-0) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by a bromine atom at the 5-position and a fluorine atom at the 7-position of the indole ring, which imparts distinct chemical and biological properties.
The molecular formula of 5-Bromo-7-fluoro-1H-indole is C9H6BrFN, with a molecular weight of approximately 224.05 g/mol. The indole core is a fundamental building block in many natural products and pharmaceuticals, and the introduction of bromine and fluorine substituents can significantly alter its reactivity and biological activity. These modifications can enhance the compound's pharmacokinetic properties, such as solubility, stability, and bioavailability, making it an attractive candidate for drug development.
In the realm of medicinal chemistry, 5-Bromo-7-fluoro-1H-indole has been explored for its potential as a lead compound in the development of novel therapeutic agents. Recent studies have shown that this compound exhibits promising anti-inflammatory and anti-cancer activities. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 5-Bromo-7-fluoro-1H-indole-derived compounds effectively inhibited the proliferation of various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are often dysregulated in cancer cells.
Beyond its potential in cancer therapy, 5-Bromo-7-fluoro-1H-indole has also been investigated for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Research has shown that 5-Bromo-7-fluoro-1H-indole-based compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and alleviating symptoms in animal models.
In addition to its biological applications, 5-Bromo-7-fluoro-1H-indole has found utility in materials science. The presence of bromine and fluorine substituents can influence the electronic properties of the indole ring, making it suitable for use in organic electronics. For example, derivatives of 5-Bromo-7-fluoro-1H-indole have been used as building blocks for organic semiconductors and photovoltaic materials. These materials exhibit high charge carrier mobility and excellent photostability, which are crucial for the performance of organic electronic devices.
The synthesis of 5-Bromo-7-fluoro-1H-indole typically involves multi-step reactions starting from readily available starting materials. One common approach is to brominate an indole derivative at the 5-position followed by fluorination at the 7-position. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the preparation of this compound.
In conclusion, 5-Bromo-7-fluoro-1H-indole (CAS No. 883500-73-0) is a multifaceted compound with a wide range of applications in medicinal chemistry and materials science. Its unique chemical structure endows it with valuable properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its biological activities and potential uses, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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